Bienvenue dans la boutique en ligne BenchChem!

1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene

Medicinal Chemistry Fragment-Based Drug Design Property-Guided Intermediate Selection

1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene (CAS 1806322-50-8) is a polyhalogenated aromatic ether with the molecular formula C₇H₃Br₂F₃O and a molecular weight of 319.90 g·mol⁻¹. The compound belongs to the class of fluoromethoxy-substituted dibromodifluorobenzenes, wherein the benzene ring carries two bromine atoms, two ring-fluorine atoms, and a –OCH₂F (fluoromethoxy) substituent in a defined 1,3-dibromo-2,4-difluoro-5-substituted arrangement.

Molecular Formula C7H3Br2F3O
Molecular Weight 319.90 g/mol
Cat. No. B14047332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene
Molecular FormulaC7H3Br2F3O
Molecular Weight319.90 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)Br)F)OCF
InChIInChI=1S/C7H3Br2F3O/c8-3-1-4(13-2-10)7(12)5(9)6(3)11/h1H,2H2
InChIKeyQJTZFKNPZSHZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene: A Positionally Defined Polyhalogenated Aromatic Building Block for Medicinal Chemistry and Liquid Crystal R&D


1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene (CAS 1806322-50-8) is a polyhalogenated aromatic ether with the molecular formula C₇H₃Br₂F₃O and a molecular weight of 319.90 g·mol⁻¹ . The compound belongs to the class of fluoromethoxy-substituted dibromodifluorobenzenes, wherein the benzene ring carries two bromine atoms, two ring-fluorine atoms, and a –OCH₂F (fluoromethoxy) substituent in a defined 1,3-dibromo-2,4-difluoro-5-substituted arrangement . This precise substitution pattern distinguishes it from seven other regioisomers sharing the identical molecular formula C₇H₃Br₂F₃O, making unambiguous positional identity critical for synthetic reproducibility in pharmaceutical intermediate and advanced material applications .

Why 1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene Cannot Be Replaced by a Generic In-Class Analog Without Risking Synthetic Outcome


Compounds within the dibromodifluoro(fluoromethoxy)benzene family share the identical molecular formula (C₇H₃Br₂F₃O) and molecular weight (319.90 g·mol⁻¹) but differ solely in the positional arrangement of bromine, fluorine, and fluoromethoxy substituents around the aromatic ring . This positional isomerism generates profound differences in regioselective reactivity during metal-catalyzed cross-coupling reactions—the primary mode of downstream derivatization for these intermediates [1]. A procurement decision that treats these isomers as interchangeable risks obtaining a regioisomer with misaligned C–Br bond activation energies and altered steric accessibility at the intended reaction site, leading to failed coupling sequences, inseparable byproduct mixtures, or a completely inactive downstream pharmacophore [1]. Positional identity must therefore be verified beyond molecular formula alone before selection.

Quantitative Differentiation Evidence: 1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene vs. Closest Analogs


Molecular Weight Differentiation vs. Difluoromethoxy Analog: 319.90 vs. 337.89 g·mol⁻¹

The target compound carries a monofluoromethoxy (–OCH₂F) substituent rather than the difluoromethoxy (–OCF₂H) group found in the closest higher homolog, 1,3-dibromo-2,4-difluoro-5-(difluoromethoxy)benzene (CAS 1803771-24-5) . The target compound possesses a molecular weight of 319.90 g·mol⁻¹ versus 337.89 g·mol⁻¹ for the difluoromethoxy analog, a difference of 17.99 g·mol⁻¹ (5.6% lower mass) . This lighter molecular weight translates into a lower heavy-atom count (13 vs. 14) and reduced lipophilicity contribution from the alkoxy side chain, both of which are favorable vectors in fragment-based lead optimization where ligand efficiency metrics penalize excess molecular weight .

Medicinal Chemistry Fragment-Based Drug Design Property-Guided Intermediate Selection

Regioisomeric Identity: 1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy) vs. 1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene

The target compound places the two bromine atoms at positions 1 and 3 (meta relationship) and the fluoromethoxy group at position 5, with fluorine atoms occupying positions 2 and 4 . In contrast, the commercially available regioisomer 1,2-dibromo-3,4-difluoro-5-(fluoromethoxy)benzene (CAS 1805471-44-6, MW 319.90 g·mol⁻¹) positions the bromine atoms at positions 1 and 2 in an ortho relationship . This difference in bromine adjacency fundamentally alters both the steric environment and the electronic activation of each C–Br bond toward oxidative addition with palladium(0) catalysts [1]. In the target compound, the meta-dibromo substitution pattern enables sequential, site-selective cross-coupling, whereas the ortho-dibromo arrangement in the regioisomer introduces competing steric congestion that can suppress reactivity at the second bromine position after the first coupling event [1].

Cross-Coupling Selectivity Regioselective Synthesis Palladium-Catalyzed Reactions

Synthetic Route Compatibility: Metal Phenolate Method Yields for Difluorohalomethoxybenzene Intermediates

The compound class encompassing 1,3-dibromo-2,4-difluoro-5-(fluoromethoxy)benzene is accessible via the reaction of the corresponding metal phenolate with dibromodifluoromethane or bromochlorodifluoromethane in an aprotic polar solvent [1]. Mitsui Toatsu Chemicals demonstrated that adding a metal alcoholate or metal hydride as a reaction initiator (0.01–2 molar equivalents relative to the phenolate) substantially increases the yield of difluorohalomethoxybenzene products compared to simple mixing of phenolate and dihalomethane [1]. While compound-specific yield data for the title compound are not publicly disclosed, the patent establishes the general synthetic feasibility and yield-enhancement strategy for the entire subclass, and the title compound's specific substitution pattern is explicitly encompassed within the generic structural claims [1].

Process Chemistry Difluorohalomethoxybenzene Synthesis Reaction Yield Optimization

Procurement Purity Benchmark: Commercial Availability at ≥95% and ≥98% Purity Specifications

The target compound is commercially offered at two distinct purity grades: 95%+ (catalog number CM400137, Chemenu) and NLT 98% (MolCore, ISO-certified) . This dual-tier availability allows users to select the purity grade appropriate to their application—95%+ for initial route-scouting and library synthesis, or NLT 98% for late-stage intermediate qualification where impurity profiles must be tightly controlled . In comparison, many regioisomeric analogs (e.g., 1,2-dibromo-3,4-difluoro-5-(fluoromethoxy)benzene and 1,5-dibromo-2,4-difluoro-3-(fluoromethoxy)benzene) are typically offered only at a single purity grade of 98% from specialty suppliers [1], limiting procurement flexibility when cost-sensitive early-phase versus quality-critical late-phase sourcing decisions must be balanced.

Chemical Procurement Quality Control Intermediate Sourcing

Downstream Application Differentiation: Fluoromethoxy vs. Difluoromethoxy in KRAS Inhibitor and Liquid Crystal Intermediate Contexts

The fluoromethoxy (–OCH₂F) group on the target compound occupies a distinct chemical space relative to the difluoromethoxy (–OCF₂H) and trifluoromethoxy (–OCF₃) groups that dominate halogenated aromatic building block portfolios . While 2-(difluoromethoxy)bromobenzene (CAS 175278-33-8) has been specifically identified as a reagent for preparing KRAS G12D inhibitors , the monofluoromethoxy moiety in the target compound offers a differentiated hydrogen-bond-acceptor profile and a smaller steric footprint that can be advantageous when the alkoxy substituent must fit into a shallow binding pocket or when metabolic liability of the –OCHF₂ group (susceptible to oxidative O-dealkylation yielding fluoride ion) is a concern . Separately, fluoromethoxy-substituted benzenes have been patented as components of liquid crystal compositions for TFT displays, where the fluoromethoxy bridge bond contributes to high polarity and good lipid solubility, preventing low-temperature component precipitation [1].

KRAS G12D Inhibition Liquid Crystal Materials Fluorinated Building Blocks

Procurement-Relevant Application Scenarios for 1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene


Sequential, Site-Selective Palladium-Catalyzed Cross-Coupling for Asymmetric Drug Scaffold Construction

The 1,3-dibromo substitution pattern (meta) in the target compound enables sequential Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings where the two C–Br bonds react under electronically and sterically differentiated conditions . This allows medicinal chemists to install two distinct aryl, amine, or alkyne fragments in a controlled, stepwise manner to generate asymmetric biaryl or aryl-alkyne pharmacophores—a synthetic strategy that is compromised when the ortho-dibromo isomer (e.g., CAS 1805471-44-6) is substituted, as steric congestion between adjacent bromine atoms suppresses the second coupling event .

Fragment-Based Drug Discovery Requiring Low Molecular Weight Polyhalogenated Starting Materials

With a molecular weight of 319.90 g·mol⁻¹—17.99 g·mol⁻¹ lighter than the difluoromethoxy homolog (CAS 1803771-24-5, 337.89 g·mol⁻¹)—the target compound is the preferred choice when ligand efficiency metrics or Rule-of-Three compliance govern fragment library design . The monofluoromethoxy group contributes fewer heavy atoms while retaining the synthetic handle functionality of the alkoxy substituent, supporting fragment elaboration without premature molecular weight inflation .

Liquid Crystal Intermediate Synthesis for TFT Display Formulations

Fluoromethoxy-substituted benzene derivatives, including compounds within the same structural subclass as the target compound, have been patented as key intermediates in the synthesis of fluorinated liquid crystals containing difluoromethoxy bridge bonds for TFT-type liquid crystal displays [1]. The patented synthetic method uses difluoro dibromomethane as a raw material—the same reagent class employed in the metal phenolate route to the target compound [1][2]—establishing direct synthetic lineage between the target building block and advanced liquid crystal materials.

Cost-Optimized Procurement Across Discovery and Preclinical Development Phases

The availability of the target compound at two distinct purity grades—95%+ (Chemenu) for early route-scouting and library synthesis, and NLT 98% (MolCore, ISO-certified) for late-stage intermediate qualification —enables procurement teams to align purity specifications with project phase. For initial hit-to-lead chemistry where dozens of analogs are prepared in parallel, the 95%+ grade provides a cost-effective entry point, while the NLT 98% grade supports the impurity-controlled synthesis required for in vivo candidate profiling and scale-up, without changing compound identity.

Quote Request

Request a Quote for 1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.